Piperazine dihydrochloride is a highly stable, water-soluble diamine salt widely utilized as a foundational building block in active pharmaceutical ingredient (API) synthesis, polymer manufacturing, and agrochemical formulation[1]. Unlike the highly basic and volatile free amine, this dihydrochloride salt presents as a stable white crystalline powder with a predictable stoichiometric ratio of exactly two moles of hydrochloric acid per mole of piperazine [2]. Its exceptional thermal stability, high aqueous solubility, and controlled acidic profile make it the preferred precursor for industrial-scale aqueous reactions and solid-state processing where precise mass balances and handling reliability are critical procurement requirements .
Substituting piperazine dihydrochloride with its anhydrous or hexahydrate counterparts introduces severe processability and stability risks. Anhydrous piperazine is a strong base, highly hygroscopic, and rapidly absorbs atmospheric carbon dioxide to form carbonates, necessitating strict inert-atmosphere handling to prevent mass fluctuation[1]. Piperazine hexahydrate, while less reactive, melts at an exceptionally low 42–46°C and contains over 50% water by weight, complicating stoichiometric calculations and rendering it useless for high-temperature reactions . In contrast, the dihydrochloride salt eliminates these handling bottlenecks, offering a stable, non-volatile solid that ensures reproducible yields and seamless integration into standard manufacturing workflows without specialized environmental controls[2].
Piperazine dihydrochloride exhibits an exceptionally high decomposition melting point of 318–320°C [1]. In stark contrast, anhydrous piperazine melts at 106°C [2], and piperazine hexahydrate liquefies at just 42–46°C . This massive thermal differential makes the dihydrochloride salt the only viable choice for high-temperature extrusion, heated mixing, or solid-state reactions where structural integrity must be maintained.
| Evidence Dimension | Melting / Decomposition Point |
| Target Compound Data | 318–320°C (with decomposition) |
| Comparator Or Baseline | Piperazine hexahydrate (42–46°C) and Piperazine anhydrous (106°C) |
| Quantified Difference | >210°C higher thermal stability threshold compared to the anhydrous base |
| Conditions | Standard atmospheric pressure heating |
Enables procurement for high-temperature manufacturing workflows where hydrated or free-base forms would prematurely melt or volatilize.
Anhydrous piperazine is highly hygroscopic and rapidly absorbs atmospheric moisture and carbon dioxide to form carbonates, requiring strict inert-gas handling [1]. Piperazine hexahydrate contains over 50% water by weight, leading to variable active amine concentrations upon slight environmental changes . Piperazine dihydrochloride, presenting as a stable crystalline powder, resists rapid atmospheric degradation and maintains a reliable stoichiometric ratio of exactly two moles of HCl per mole of piperazine [2].
| Evidence Dimension | Atmospheric Stability and Stoichiometric Reliability |
| Target Compound Data | Stable dihydrochloride salt with predictable 1:2 molar ratio |
| Comparator Or Baseline | Anhydrous base (rapid CO2/moisture absorption) and Hexahydrate (53.5-57.5% water content) |
| Quantified Difference | Eliminates the >50% variable water weight and carbonate formation seen in alternative forms |
| Conditions | Ambient laboratory or industrial storage conditions |
Guarantees reproducible mass balances and eliminates the need for expensive inert-atmosphere glovebox handling during bulk procurement and formulation.
While anhydrous piperazine acts as a strong, corrosive base in water (yielding a pH of 10.8–11.8 in a 10% solution) [1], piperazine dihydrochloride provides a controlled, mildly acidic profile (pH 3.0–3.4 in a 5% solution) while maintaining extreme aqueous solubility (up to 41% w/w) [2]. This controlled pH prevents unwanted base-catalyzed side reactions and eliminates the severe skin burn and equipment corrosion hazards associated with processing the free amine .
| Evidence Dimension | Aqueous Solution pH |
| Target Compound Data | pH 3.0–3.4 (5% aqueous solution) |
| Comparator Or Baseline | Anhydrous piperazine (pH 10.8–11.8 in 10% solution) |
| Quantified Difference | Shift from highly basic/corrosive (pH ~11) to safely acidic (pH ~3) |
| Conditions | Aqueous dissolution at standard temperature |
Allows buyers to integrate a highly soluble piperazine source into aqueous workflows without triggering base-catalyzed degradation or requiring specialized anti-corrosive equipment.
Ideal for synthesizing complex pharmaceutical derivatives where a controlled acidic precursor is required to prevent unwanted base-catalyzed side reactions caused by the highly basic anhydrous form [1].
The >300°C decomposition point makes it highly suitable as an additive or cross-linking intermediate in polymer extrusion and solid-state reactions where hexahydrate (melting at 44°C) would liquefy and disrupt the matrix.
Used in large-scale anthelmintic and agricultural formulations where its high aqueous solubility and stable mass profile ensure consistent dosing without the hygroscopic caking seen in free base piperazine[1].
Irritant;Health Hazard